1-Phenyl-3-(9h-xanthen-9-yl)urea
Description
1-Phenyl-3-(9H-xanthen-9-yl)urea is a urea derivative characterized by a xanthene moiety (a tricyclic aromatic system) attached to one nitrogen of the urea group, while the other nitrogen is bonded to a phenyl group.
Properties
CAS No. |
6331-74-4 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-phenyl-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C20H16N2O2/c23-20(21-14-8-2-1-3-9-14)22-19-15-10-4-6-12-17(15)24-18-13-7-5-11-16(18)19/h1-13,19H,(H2,21,22,23) |
InChI Key |
DSZFIYWEKUJKST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Other CAS No. |
6331-74-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The biological and physicochemical properties of urea derivatives are highly dependent on substituents attached to the nitrogen atoms. Below is a detailed comparison of 1-phenyl-3-(9H-xanthen-9-yl)urea with key analogs:
1-Phenyl-3-(1-phenylethyl)urea Derivatives
- Structural Features : These compounds feature a flexible phenylethyl group instead of the rigid xanthene moiety. Modifications to the alkyl chain length and substituents significantly impact activity .
- Activity :
- Synthesis : Prepared via nucleophilic substitution reactions, similar to methods involving phenyl isocyanates and amines .
1-Phenyl-3-(heteroaryl)urea Derivatives
- Examples :
- 1-Phenyl-3-(1,3-thiazol-2-yl)urea (CAS 14954-35-9): Molecular weight = 219.27 g/mol; simpler heteroaryl substituents may enhance solubility compared to bulky xanthene .
- 9h and 9i (thiazol-piperazine derivatives): Higher molecular weights (~394–478 g/mol) and distinct electronic profiles due to piperazine groups .
- Activity : Thiazole-containing ureas often target kinases or enzymes, but their efficacy depends on the balance between aromaticity and polar interactions .
Xanthene-Based Analogs
- Hydroxylated Xanthen-3-ones: Derivatives like 2,6,7-trihydroxy-9-phenylxanthen-3-one exhibit antioxidant activity via electron-donating substituents, lowering oxidation potentials . Unlike the urea derivative, these lack the urea functional group, emphasizing the role of hydrogen bonding in target engagement.
- Synthetic Routes : Xanthene cores are typically synthesized via Friedel-Crafts acylation or cyclization reactions, differing from urea coupling methods .
Structural and Functional Analysis
Key Structural Differences
Impact of Substituents on Activity
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